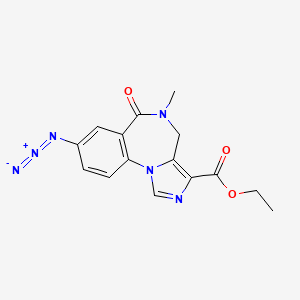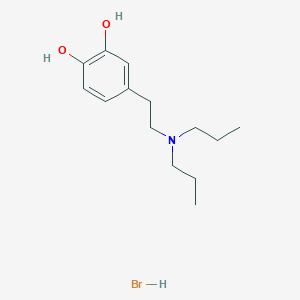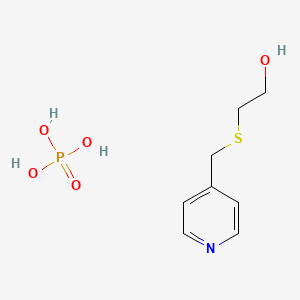
Ro 15-4513
Overview
Description
Ro 15-4513, also known by its IUPAC name Ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo-1,4-benzodiazepine-3-carboxylate, is a weak partial inverse agonist of the benzodiazepine class of drugs. It was developed by Hoffmann–La Roche in the 1980s. This compound is structurally related to the benzodiazepine antidote flumazenil and has been studied for its potential as an antidote to alcohol intoxication .
Mechanism of Action
Ro 15-4513, also known as Ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo-1,4-benzodiazepine-3-carboxylate, is a weak partial inverse agonist of the benzodiazepine class of drugs .
Target of Action
This compound primarily targets the GABA A receptors , specifically the diazepam-sensitive (DS) α1-, α2-, α3-, and α5-GABA A receptors . These receptors play a crucial role in the inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as a partial inverse agonist at the aforementioned GABA A receptors . This means it reduces the activity of these receptors, leading to a decrease in the inhibitory effects of GABA neurotransmission . It’s thought that this compound antagonizes the effects of ethanol because the azido group at the 8-position of the benzene ring blocks the binding site for ethanol on the α5β3δ subtype of the GABA A receptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By acting as a partial inverse agonist at GABA A receptors, this compound can modulate the inhibitory effects of GABA neurotransmission. This can lead to various downstream effects, including the potential to counteract the effects of certain alcohols .
Pharmacokinetics
It’s noted that this compound has a fairly short half-life, which means that several repeated doses would have to be given over an extended period .
Result of Action
This compound has been shown to antagonize several behavioral and neurochemical effects of ethanol, including ethanol-induced sedation . Due to its gaba antagonist effects, this compound can cause serious side-effects including both anxiety, and at higher doses, convulsions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ethanol in the system can affect the compound’s action, as this compound is known to antagonize the effects of ethanol . Additionally, the compound’s short half-life suggests that its action may be influenced by the rate of metabolism in the body .
Biochemical Analysis
Biochemical Properties
Ro 15-4513 interacts with the benzodiazepine receptors, specifically the diazepam-insensitive (DI) and diazepam-sensitive (DS) receptors . It acts as a partial inverse agonist at recombinant DS α1-, α2-, α3- and α5-GABA A receptors .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It can antagonize the effects of ethanol, making it a potential antidote to the acute impairment caused by alcohols . It can cause serious side-effects including anxiety, and at higher doses, convulsions .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the GABA A receptors. It is thought that this compound antagonizes the effects of ethanol because the azido group at the 8- position of the benzene ring blocks the binding site for ethanol on the α5β3δ subtype of the GABA A receptor .
Temporal Effects in Laboratory Settings
This compound has a fairly short half-life, which means that several repeated doses would have to be given over an extended period . This is particularly important when it is used as a potential antidote to alcohol, as it would need to be administered until the alcohol had been metabolised .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For example, it has been shown to completely inhibit the ethanol-induced reduction in total locomotor activity at a dosage of 3 mg/kg .
Metabolic Pathways
Given its interactions with the GABA A receptors, it is likely that it is involved in the GABAergic signaling pathway .
Transport and Distribution
Given its interactions with the GABA A receptors, it is likely that it is transported and distributed in a manner similar to other benzodiazepines .
Subcellular Localization
Given its interactions with the GABA A receptors, it is likely that it is localized to the cell membrane where these receptors are typically found .
Preparation Methods
Ro 15-4513 can be synthesized through a series of chemical reactions involving the formation of the imidazobenzodiazepine core structure. The synthetic route typically involves the following steps:
Formation of the imidazobenzodiazepine core: This involves the cyclization of appropriate precursors to form the core structure.
Introduction of the azido group: The azido group is introduced at the 8-position of the benzene ring through a substitution reaction.
Esterification: The carboxylic acid group is esterified to form the ethyl ester.
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Ro 15-4513 undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include copper catalysts for the CuAAC reactions and reducing agents for the reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ro 15-4513 has several scientific research applications, including:
Alcohol Antidote: this compound has been studied for its potential as an antidote to alcohol intoxication.
Neuropharmacology Research: This compound is used as a tool to investigate the neuropsychopharmacology of alcohol and the GABAergic system.
Comparison with Similar Compounds
Ro 15-4513 is structurally related to flumazenil, another benzodiazepine receptor antagonist. unlike flumazenil, which is ineffective at blocking the effects of ethanol, this compound selectively antagonizes the effects of ethanol. This makes this compound unique in its potential use as an alcohol antidote .
Similar Compounds
Flumazenil: A benzodiazepine receptor antagonist used to treat benzodiazepine overdoses.
Diazepam: A benzodiazepine agonist used for its anxiolytic and sedative effects.
Alprazolam: Another benzodiazepine agonist used for its anxiolytic effects.
This compound’s unique ability to selectively block the effects of ethanol sets it apart from other benzodiazepine receptor antagonists and agonists.
Properties
IUPAC Name |
ethyl 8-azido-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-3-24-15(23)13-12-7-20(2)14(22)10-6-9(18-19-16)4-5-11(10)21(12)8-17-13/h4-6,8H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSOJZTUTOQNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238763 | |
| Record name | Ro 15-4513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or beige solid; [Sigma-Aldrich MSDS] | |
| Record name | Ro 15-4513 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17121 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
91917-65-6 | |
| Record name | Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91917-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 15-4513 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091917656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 15-4513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-15-4513 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5XGL82O5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Ro15-4513?
A1: Ro15-4513 primarily interacts with the γ-aminobutyric acid type A (GABAA) receptors in the central nervous system. [, , , , , , , , , , , , , , , , , ]
Q2: Does Ro15-4513 bind to all GABAA receptor subtypes?
A2: No, Ro15-4513 exhibits selectivity for specific GABAA receptor subtypes. Research suggests it has a higher affinity for receptors containing α4/6 and α5 subunits. [, , , , , , , , , ]
Q3: How does Ro15-4513's binding to GABAA receptors affect their function?
A3: Ro15-4513 acts as a partial inverse agonist at the benzodiazepine site of GABAA receptors. This means it can induce opposite effects compared to benzodiazepine agonists, potentially leading to reduced GABAA receptor function. [, , , , , , , , , , , , , ]
Q4: Does ethanol also bind to GABAA receptors?
A4: Yes, ethanol has been shown to modulate GABAA receptor function, particularly those containing the δ subunit. Notably, Ro15-4513 can antagonize ethanol's effects on these specific receptor subtypes. [, , , ]
Q5: How does Ro15-4513 antagonize ethanol's effects on GABAA receptors?
A5: While the exact mechanism is still under investigation, research suggests that Ro15-4513 might compete with ethanol for a common binding site on specific GABAA receptor subtypes, particularly those containing the δ subunit. [, , ]
Q6: Does Ro15-4513 affect other neurochemical actions of ethanol besides GABAA receptor modulation?
A6: Studies indicate that Ro15-4513's antagonism of ethanol is relatively specific to GABAA receptor-mediated chloride flux. It has not been found to significantly alter other neurochemical actions of ethanol, such as membrane fluidity modulation, effects on voltage-dependent calcium channels, or microsomal calcium release. []
Q7: What specific ethanol-induced behavioral effects does Ro15-4513 antagonize?
A7: Ro15-4513 has been shown to antagonize various ethanol-induced behavioral effects in animal models, including:
- Motor incoordination (ataxia) [, , ]
- Sedation and hypnosis (loss of righting reflex) [, , , ]
- Ethanol self-administration and intake [, , , , , ]
- Anticonvulsant actions [, ]
- Ethanol discrimination [, , ]
Q8: Does Ro15-4513 completely block all doses of ethanol?
A8: No, Ro15-4513's antagonism of ethanol appears to be dose-dependent. It is generally more effective at lower to moderate ethanol doses. At higher doses, its efficacy in blocking ethanol's effects might be reduced or absent. [, , , , ]
Q9: Is Ro15-4513's antagonism of ethanol solely due to its action on GABAA receptors?
A9: While GABAA receptor antagonism is considered a primary mechanism, other factors might contribute to Ro15-4513's overall effects on ethanol responses. Studies suggest the involvement of additional mechanisms, potentially related to prostaglandin synthesis, in its interaction with ethanol. []
Q10: Does Ro15-4513 have any effects on its own in the absence of ethanol?
A10: Yes, Ro15-4513 can exert intrinsic effects in the absence of ethanol. Some studies have reported proconvulsant effects and a reduction in exploratory behavior in rodents, indicating potential anxiogenic properties. These effects further support its classification as a partial inverse agonist at benzodiazepine receptors. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1H-quinazolin-4-one](/img/structure/B1679380.png)


![(2R)-2-[(3S)-3-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1679384.png)



